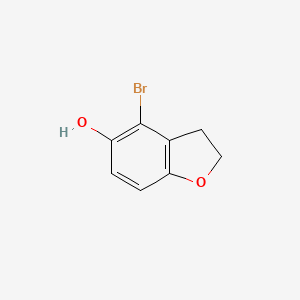

4-Bromo-2,3-dihydrobenzofuran-5-ol

CAS No.:

Cat. No.: VC15967571

Molecular Formula: C8H7BrO2

Molecular Weight: 215.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H7BrO2 |

|---|---|

| Molecular Weight | 215.04 g/mol |

| IUPAC Name | 4-bromo-2,3-dihydro-1-benzofuran-5-ol |

| Standard InChI | InChI=1S/C8H7BrO2/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-2,10H,3-4H2 |

| Standard InChI Key | ZNDIZVZVURQQSN-UHFFFAOYSA-N |

| Canonical SMILES | C1COC2=C1C(=C(C=C2)O)Br |

Introduction

Molecular Structure and Physicochemical Properties

Physicochemical Characteristics

The hydroxyl group enhances solubility in polar solvents, while the bromine atom increases density and lipophilicity (logP ≈ 2.5–3.0, estimated). The compound’s hazard profile includes skin/eye irritation (H315, H319) and respiratory toxicity (H335), warranting handling precautions .

Synthetic Methodologies

Core Dihydrobenzofuran Synthesis

The patent CN105693666A outlines a two-step synthesis of 2,3-dihydrobenzofuran derivatives :

-

Formation of 2-phenylphenol:

-

React sodium phenate (C₆H₅ONa) with ethylene chlorohydrin (ClCH₂CH₂OH) in the presence of CuCl₂/FeCl₃ catalysts at 60–70°C.

-

Yield: ~70–80% after aqueous workup.

-

-

Cyclization to dihydrobenzofuran:

-

Heat 2-phenylphenol with ZnCl₂/MnCl₂ at 200–220°C to induce intramolecular etherification.

-

Distillation isolates the product (88–90°C at reduced pressure).

-

Functionalization to 4-Bromo-2,3-dihydrobenzofuran-5-ol

To introduce bromine and hydroxyl groups:

-

Bromination: Electrophilic substitution using Br₂/FeBr₃ at position 4, guided by the electron-donating hydroxyl group’s para directing effect.

-

Hydroxylation: Oxidative methods (e.g., Fenton’s reagent) or directed ortho-metalation could install the 5-OH group.

Optimization Challenges:

-

Regioselectivity in bromination requires careful control of reaction conditions.

-

Protecting groups (e.g., acetyl for -OH) may be necessary to prevent side reactions .

| Compound | Bioactivity | Reference |

|---|---|---|

| 2,3-Dihydrobenzofuran | Solvent, fragrance intermediate | |

| 5-Methoxy-dihydrobenzofuran | Serotonin receptor modulation | – |

| 4-Bromo-5-OH derivative | Theoretical kinase/BET inhibition |

Future Research Directions

-

Synthetic Optimization: Develop one-pot methodologies to reduce step count and improve yields.

-

Biological Screening: Evaluate anticancer, anti-inflammatory, and antimicrobial potentials.

-

Computational Modeling: Predict binding affinities for targets like BRD4 or COX-2 using QSAR.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume